5-methyl-4-(4-nitrobenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This particular compound features a nitrobenzoyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenyl and nitrobenzoyl groups can undergo electrophilic aromatic substitution reactions.
Condensation: The pyrazolone ring can participate in various condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution reactions: Can yield various substituted pyrazolones depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Pyrazolones can act as ligands in metal-catalyzed reactions.
Biology and Medicine
Pharmacological studies: Investigated for potential anti-inflammatory, analgesic, and antipyretic properties.
Drug development: Used as a scaffold for designing new therapeutic agents.
Industry
Dye and pigment production: Pyrazolone derivatives are used in the synthesis of azo dyes.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” depends on its specific biological activity. Generally, pyrazolones may:
Inhibit enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.
Interact with receptors: Binding to specific receptors to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Antipyrine: Known for its analgesic and antipyretic effects.
Metamizole: Used as a painkiller and fever reducer.
Uniqueness
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is unique due to the presence of the nitrobenzoyl group, which may enhance its pharmacological profile and chemical reactivity compared to other pyrazolones.
Properties
CAS No. |
66755-21-3 |
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Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-methyl-4-(4-nitrobenzoyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O4/c1-11-15(16(21)12-7-9-14(10-8-12)20(23)24)17(22)19(18-11)13-5-3-2-4-6-13/h2-10,15H,1H3 |
InChI Key |
QHRMOZIIQNCORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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